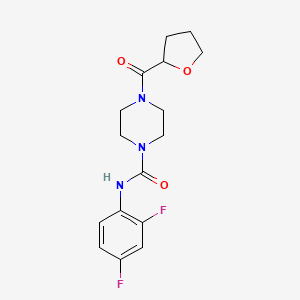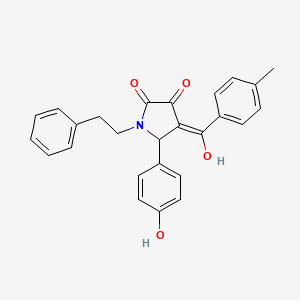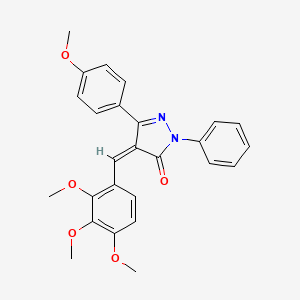
N-(4-BROMOPHENYL)-N'-(1-METHYL-4-PIPERIDYL)UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromophenyl group and a methylpiperidyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA typically involves the reaction of 4-bromoaniline with 1-methyl-4-piperidyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the urea moiety can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA may have several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action for N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromophenyl group could facilitate binding to aromatic amino acids in proteins, while the piperidyl group might enhance membrane permeability.
類似化合物との比較
Similar Compounds
N-(4-BROMOPHENYL)-N’-(4-PIPERIDYL)UREA: Lacks the methyl group on the piperidyl ring.
N-(4-CHLOROPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA: Substitutes bromine with chlorine.
N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)THIOUREA: Replaces the oxygen in the urea moiety with sulfur.
Uniqueness
N-(4-BROMOPHENYL)-N’-(1-METHYL-4-PIPERIDYL)UREA is unique due to the presence of both a bromophenyl group and a methylpiperidyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-17-8-6-12(7-9-17)16-13(18)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZJPOBKVQABNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Hydroxy-5-nitrosoindeno[1,2-b]pyridine](/img/structure/B5480701.png)
![8-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5480703.png)
![N~3~-[5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N~3~-methyl-beta-alaninamide](/img/structure/B5480704.png)
![4-[4-(allyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5480714.png)
![1-(5-chloro-2-methylphenyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5480729.png)

![2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5480745.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(6-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5480762.png)

![4-methoxybenzyl 2-{3-[(2-furylmethyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5480793.png)
![N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide](/img/structure/B5480797.png)
![3-{[1-(N-methylglycyl)-3-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5480805.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5480808.png)
